5-Bromo-2-isopropoxypyrimidine

Übersicht

Beschreibung

5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . It is used as a marker of DNA synthesis and has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Synthesis Analysis

5-Bromo-2-isopropoxypyrimidine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .

Molecular Structure Analysis

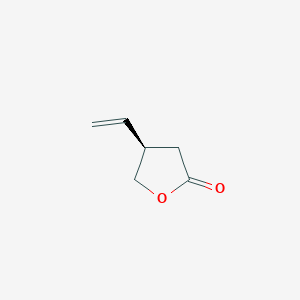

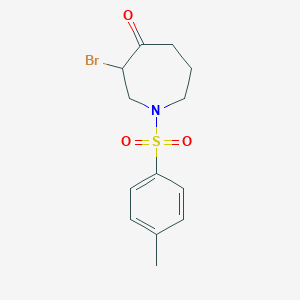

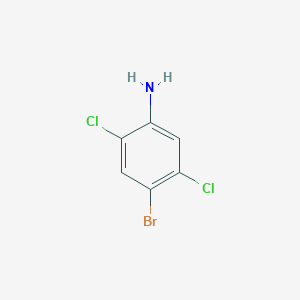

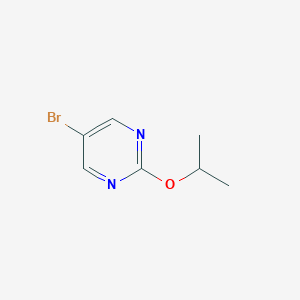

The 5-bromo-2-isopropoxypyrimidine molecule contains a total of 20 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 Pyrimidine(s) . It contains total 20 atom(s); 9 Hydrogen atom(s), 7 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s) and 1 Bromine atom(s) .

Chemical Reactions Analysis

In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .

Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxypyrimidine has a molecular formula of C7H9BrN2O. Its average mass is 217.063 Da and its monoisotopic mass is 215.989822 Da .

Wissenschaftliche Forschungsanwendungen

Application in Environmental Science and Pollution Research

Specific Scientific Field

This application falls under the field of Environmental Science and Pollution Research .

Summary of the Application

5-Bromo-2-isopropoxypyrimidine is used in the synthesis of a novel adsorbent for dispersive-magnetic solid-phase extraction and determination of palladium in soil samples .

Methods of Application or Experimental Procedures

In this application, magnetic nanoparticles coated with sodium dodecyl sulfate and modified with 2- (5-bromo-2-pyridylazo)-5-diethyl aminophenol were synthesized by a chemical precipitation method . These nanoparticles were then employed as an efficient magnetic adsorbent with good magnetic properties and dispersibility . Various operational parameters affecting the extraction efficiency were studied and optimized .

Results or Outcomes

Under the optimum experimental conditions, the detection limit of the method for palladium ions was 0.12 μg/L, while the relative standard deviation was 1.8% . The method was applied for the analysis of palladium ions in three kinds of soil samples and quantitative recoveries were achieved over the range of 96.7–104.0% .

Application in Pharmaceutical Chemistry

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Methods of Application or Experimental Procedures

In this application, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results or Outcomes

The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application in Chemical Industry

Specific Scientific Field

This application falls under the field of Chemical Industry .

Summary of the Application

5-Bromo-2-(isopropylamino)pyrimidine is a chemical compound available for purchase from chemical suppliers . It is likely used in various chemical reactions as a reagent or intermediate, although specific applications are not listed .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this compound would depend on the particular chemical reaction or process in which it is being used .

Results or Outcomes

The results or outcomes would also vary depending on the specific application. However, the availability of this compound for purchase suggests that it is useful in a variety of chemical processes .

Application in Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Methods of Application or Experimental Procedures

In this application, dimethyl terephthalate, a cheap and easily available raw starting material, is used . The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results or Outcomes

Application in Chemical Reactions

Specific Scientific Field

This application falls under the field of Chemical Reactions .

Summary of the Application

5-Bromo-2-(isopropylamino)pyrimidine is a chemical compound available for purchase from chemical suppliers . It is likely used in various chemical reactions as a reagent or intermediate .

Eigenschaften

IUPAC Name |

5-bromo-2-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBHDGQMLLXGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557876 | |

| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxypyrimidine | |

CAS RN |

121487-12-5 | |

| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.